Mohrs salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

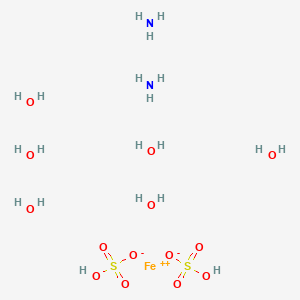

Mohr’s salt, also known as ammonium iron (II) sulfate, is an inorganic compound with the chemical formula FeSO₄(NH₄)₂SO₄·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate. This compound is named after the German chemist Karl Friedrich Mohr. Mohr’s salt is commonly used in laboratories due to its stability and resistance to oxidation in air .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mohr’s salt is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of Mohr’s salt . The steps are as follows:

- Dissolve ferrous sulfate in distilled water.

- Dissolve ammonium sulfate in another container with distilled water.

- Combine the two solutions and stir thoroughly.

- Allow the solution to cool, leading to the crystallization of Mohr’s salt.

- Separate the crystals through filtration and wash with cold water to remove impurities.

- Dry the crystals by air-drying .

Industrial Production Methods

In industrial settings, the preparation of Mohr’s salt follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity of the crystals .

Análisis De Reacciones Químicas

Mohr’s salt undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate, Mohr’s salt acts as a reducing agent.

Reduction: Mohr’s salt can be reduced back to ferrous sulfate under appropriate conditions.

Substitution: The ammonium ion (NH₄⁺) can be replaced by other cations in certain reactions.

Common reagents and conditions used in these reactions include sulfuric acid, potassium permanganate, and controlled temperatures. Major products formed from these reactions include ferric sulfate and other substituted salts .

Aplicaciones Científicas De Investigación

Mohr’s salt has a wide range of applications in scientific research:

Biology: Mohr’s salt is used in various biochemical assays and experiments involving iron metabolism.

Mecanismo De Acción

When dissolved in water, Mohr’s salt dissociates into its constituent ions: Fe²⁺, NH₄⁺, and SO₄²⁻. The ferrous ion (Fe²⁺) forms an aqua complex with the formula [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry . This complex can participate in various redox reactions, acting as either a reducing or oxidizing agent depending on the conditions .

Comparación Con Compuestos Similares

Mohr’s salt is unique due to its stability and resistance to oxidation. Similar compounds include:

Ammonium iron (III) sulfate: Unlike Mohr’s salt, this compound contains ferric ions (Fe³⁺) and is less stable in air.

Ferrous sulfate: While similar in composition, ferrous sulfate does not have the same stability and crystallization properties as Mohr’s salt.

Mohr’s salt stands out due to its ease of crystallization, resistance to oxidation, and versatility in various chemical reactions .

Propiedades

Fórmula molecular |

FeH20N2O14S2 |

|---|---|

Peso molecular |

392.1 g/mol |

Nombre IUPAC |

azane;hydrogen sulfate;iron(2+);hexahydrate |

InChI |

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

Clave InChI |

MQLVWQSVRZVNIP-UHFFFAOYSA-L |

SMILES canónico |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)